molecular formula C18H17NO2 B5530268 N-(4-ethylphenyl)-4-(2-propyn-1-yloxy)benzamide

N-(4-ethylphenyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B5530268
M. Wt: 279.3 g/mol
InChI Key: QPKFFQGKJXBRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The investigation and development of benzamide derivatives, including compounds like N-(4-ethylphenyl)-4-(2-propyn-1-yloxy)benzamide, have garnered significant attention in various scientific fields due to their potential applications and unique chemical properties. These compounds often serve as crucial intermediates or active compounds in pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

Benzamide derivatives are typically synthesized through condensation reactions between an amine and a carboxylic acid or its derivatives. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was described, highlighting the process of designing and evaluating isotype-selective small molecule histone deacetylase (HDAC) inhibitors (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be extensively analyzed through X-ray diffraction, IR spectroscopy, and quantum chemical computation. For instance, a study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used these methods to determine its crystalline structure, showcasing the importance of structural analysis in understanding the chemical behavior of such compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, influenced by their functional groups. Their reactivity can be tailored for specific applications, such as the development of HDAC inhibitors for cancer treatment. The study by Zhou et al. (2008) is an example, where the compound's ability to block cancer cell proliferation and induce apoptosis was explored.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, play a critical role in the practical applications of these compounds. The detailed physical characterization aids in the formulation of drugs and materials with desired properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the versatility of benzamide derivatives in synthetic chemistry and their biological activity. Investigations into these properties enable the design of compounds with targeted functions.

For more specific details on "N-(4-ethylphenyl)-4-(2-propyn-1-yloxy)benzamide", including its synthesis, structural analysis, and properties, further targeted research and experimental investigations would be necessary.

References

  • (Zhou et al., 2008) - Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.
  • (Demir et al., 2015) - A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural description, antioxidant activity with use X-ray diffractions and DFT calculations.

properties

IUPAC Name

N-(4-ethylphenyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-13-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(4-2)6-10-16/h1,5-12H,4,13H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKFFQGKJXBRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-prop-2-ynoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.